2-Furancarboxylic acid

Description

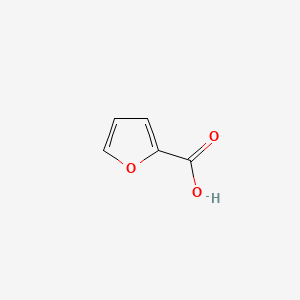

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041420 | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1 mg/mL at 15 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88-14-2, 26447-28-9 | |

| Record name | 2-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577F6494A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Furancarboxylic Acid: A Technical Guide

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furan. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable insights into its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals from the three protons on the furan ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling constants are solvent-dependent.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in DMSO-d₆ (Hz) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in CDCl₃ (Hz) |

| H5 | 7.90 | dd | J = 1.64, 0.76 | 7.66 | dd | J = 1.7, 0.9 |

| H3 | 7.22 | dd | J = 3.48, 0.76 | 7.35 | dd | J = 3.6, 0.9 |

| H4 | 6.64 | dd | J = 3.44, 1.72 | 6.57 | dd | J = 3.6, 1.7 |

| COOH | ~13.5 (broad) | s | - | 12.36 | s | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=O | 159.81 |

| C2 | 147.44 |

| C5 | 145.38 |

| C3 | 118.16 |

| C4 | 112.52 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations of the furan ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad |

| C-H stretch (aromatic) | ~3100 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| C=C stretch (furan ring) | ~1583 | Strong |

| C-O stretch (furan ring and carboxylic acid) | 1000-1300 | Strong |

| C-H bend (out-of-plane) | ~887 | Strong |

Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M - OH]⁺ |

| 67 | Medium | [M - COOH]⁺ |

| 39 | High | [C₃H₃]⁺ |

Note: Relative intensities can vary between different instruments and experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Vortex the mixture until the sample is completely dissolved.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and apply a baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing : Perform a background correction using a spectrum of a pure KBr pellet. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

A Comprehensive Technical Guide to the Solubility of 2-Furancarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 2-Furancarboxylic acid (also known as 2-furoic acid) in various organic solvents. Understanding the solubility characteristics of this versatile compound is crucial for its application in pharmaceuticals, food preservation, and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow to aid researchers and professionals in their work.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents across different temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in several pure organic solvents. The data indicates a general trend of increasing solubility with an increase in temperature[1].

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 - 333.15 | Data available in cited literature[2] |

| Ethanol | - | Good solubility noted[1][3] |

| Acetone | - | Good solubility noted[3] |

| Toluene | 283.15 - 333.15 | Data available in cited literature |

| Hexane | 283.15 - 333.15 | Data available in cited literature |

| Diisopropylether | 283.15 - 333.15 | Data available in cited literature |

| 1,2-Dichloroethane | 283.15 - 333.15 | Data available in cited literature |

| Acetonitrile | 283.15 - 333.15 | Data available in cited literature |

| Methylisobutylketone | 283.15 - 333.15 | Data available in cited literature |

| DMSO | - | Soluble |

Note: The detailed mole fraction solubility data for the solvents and temperature ranges indicated are contained within the cited scientific literature. Researchers are encouraged to consult these sources for precise quantitative values.

Experimental Protocols

The determination of this compound solubility is typically achieved through the isothermal saturation method, followed by gravimetric or spectroscopic analysis. The following is a detailed protocol for the gravimetric determination of solubility.

Isothermal Saturation and Gravimetric Analysis

This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Sintered glass filter or syringe filter (pore size appropriate to retain undissolved solid)

-

Drying oven

-

Glass vials with airtight seals

-

Pipettes

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed glass vial. The addition of excess solute ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the solute remains constant. A typical equilibration time can be 24 to 48 hours.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. The withdrawn sample is immediately filtered through a sintered glass filter or a syringe filter to remove any remaining solid particles.

-

Gravimetric Determination: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the acid).

-

Mass Measurement: After complete evaporation of the solvent, the container with the solid residue is cooled in a desiccator and then weighed on an analytical balance. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation of Solubility: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (residue).

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent in the withdrawn sample.

-

M₂ is the molar mass of the solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation and gravimetric method.

Caption: Workflow for solubility determination of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Furancarboxylic acid, also known as 2-furoic acid, is a versatile bio-based platform chemical derived from lignocellulosic biomass. Its furan ring and carboxylic acid functionality make it a valuable starting material for the synthesis of a wide range of chemicals, including pharmaceuticals, polymers, and flavoring agents. Understanding the reaction mechanisms and kinetics of this compound is crucial for the optimization of existing synthetic routes and the development of novel applications. This guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, supported by experimental data and protocols.

Key Reactions of this compound

The reactivity of this compound is primarily centered around its carboxylic acid group and the furan ring. The principal reactions include esterification, decarboxylation, oxidation, and reduction.

Esterification

Esterification of this compound with various alcohols yields furoate esters, which have applications as flavoring agents, plasticizers, and in pharmaceutical synthesis. The reaction is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.

The rate of esterification is influenced by factors such as temperature, catalyst type and concentration, and the nature of the alcohol.

| Reaction | Alcohol | Catalyst | Temperature (°C) | Conversion (%) | Time (h) | Selectivity (%) | Reference |

| Esterification | n-Butanol | ZrTPA30PEGT100 | 110 | 25 | 24 | 100 | [1] |

| Esterification | n-Butanol | ZrTPA30PEGT100 | 125 | 93 | 24 | 100 | [1] |

| Esterification | n-Butanol | ZrPEGTPA30T100 | 110 | 22 | 24 | 100 | [1] |

| Esterification | n-Butanol | ZrPEGTPA30T100 | 125 | 80 | 24 | 100 | [1] |

| Esterification | n-Butanol | ZrPEGTPA30T100 | 140 | 90 | 24 | 100 | [1] |

| Esterification | Methanol | Candida antarctica lipase B (CALB) | 40 | ~82.5 | 24 | - |

ZrTPA30PEGT100 and ZrPEGTPA30T100 are tungstophosphoric acid/zirconia composite catalysts.

This protocol describes the esterification of this compound with n-butanol using a solid acid catalyst.

Materials:

-

This compound (1 mmol)

-

n-Butanol (2 mmol)

-

Tungstophosphoric acid/zirconia composite catalyst (e.g., ZrTPA30PEGT100) (50 mg), dried overnight

-

Acetone

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

20 mL glass reaction tube

-

Heating block with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Combine this compound, n-butanol, and the dried catalyst in the glass reaction tube.

-

Place the tube in the heating block and stir the mixture at 125 °C for 24 hours.

-

After the reaction, allow the mixture to cool to room temperature.

-

Extract the reaction mixture with 3 cm³ of acetone.

-

Filter the mixture to separate the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent.

Decarboxylation

Decarboxylation of this compound results in the formation of furan, a fundamental heterocyclic compound. This reaction can be achieved thermally or enzymatically.

The thermal decarboxylation of 2-furoic acid is activated at elevated temperatures, while enzymatic decarboxylation can occur under milder conditions.

| Reaction Type | Catalyst/Conditions | Temperature (°C) | Activation Energy (kJ/mol) | Other Kinetic Parameters | Reference |

| Thermal Decarboxylation | Dry conditions | 140-190 | - | Activated from ~140-160 °C | |

| Catalytic Decomposition | 2% HBr + 5% LiBr | - | 98.74 | Follows first-order kinetics | |

| Enzymatic Carboxylation (reverse reaction) | HmfF enzyme | 25-50 | 80.7 | Km = 49.4 µM, kcat = 2.39 s-1 (for FDCA) |

A detailed experimental protocol for the thermal decarboxylation of 2-furoic acid in a controlled laboratory setting.

Materials:

-

This compound

-

Inert solvent (e.g., high-boiling point ether or hydrocarbon)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Heating mantle

-

Gas inlet/outlet

Procedure:

-

Place this compound in the round-bottom flask.

-

Add a high-boiling point inert solvent to create a slurry or solution.

-

Assemble the reaction apparatus with the condenser and gas lines.

-

Flush the system with an inert gas to remove air.

-

Heat the mixture to the desired temperature (e.g., 160-190 °C) while stirring.

-

Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling through an oil bath or a gas counter).

-

The product, furan, is volatile and can be collected by distillation or condensation of the vapor stream.

Oxidation

Oxidation of this compound can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for the production of bio-based polymers like polyethylene furanoate (PEF). This transformation is a key step in the valorization of biomass.

This protocol outlines a two-step process where furfural is first oxidized to 2-furoic acid, which is then carboxylated to FDCA. The first step, the oxidation of furfural, is detailed below.

Materials:

-

Furfural (1.0 wt% aqueous solution)

-

Gold-based heterogeneous catalyst (e.g., Au/HT)

-

Molecular oxygen (O₂)

Equipment:

-

Autoclave reactor

-

HPLC for product analysis

Procedure:

-

Charge the autoclave with 500 mg of the Au/HT catalyst and 30 mL of the aqueous furfural solution.

-

Pressurize the reactor with molecular oxygen to 6 bar.

-

Heat the reaction mixture to 110 °C and maintain for 2 hours with stirring.

-

After the reaction, cool the reactor and analyze the products by HPLC. A near quantitative conversion of furfural to 2-furoic acid can be achieved under these conditions.

Reduction

Reduction of the carboxylic acid group of this compound yields furfuryl alcohol, another important platform chemical. The furan ring can also be reduced under more stringent conditions.

This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol using a metal hydride reducing agent.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or other suitable hydride reducing agent

-

Anhydrous ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Dry three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In the dry flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.

-

Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for a specified time to ensure complete reaction.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute acid.

-

Extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, and dry over a drying agent.

-

Remove the solvent by rotary evaporation to obtain the crude furfuryl alcohol, which can be further purified by distillation.

Reaction Pathways and Mechanisms

Visualizing the reaction pathways provides a clearer understanding of the transformations of this compound.

Diagrams of Reaction Pathways

Caption: Acid-catalyzed esterification mechanism.

Caption: Decarboxylation to furan.

Caption: Synthesis of FDCA from furfural.

Caption: Reduction to furfuryl alcohol.

Applications in Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry. The furan ring is a bioisostere for other aromatic systems and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Furoate esters are used in prodrug strategies to enhance drug delivery. For instance, diloxanide furoate is an effective amoebicide.

Conclusion

This guide has provided a detailed overview of the key reaction mechanisms and kinetics of this compound. The presented data and experimental protocols offer a valuable resource for researchers in academia and industry. A thorough understanding of these fundamental transformations is essential for harnessing the full potential of this versatile bio-based platform chemical in the development of sustainable chemical processes and novel therapeutic agents. Further research into more efficient and selective catalytic systems for these reactions will continue to expand the applications of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and storage of 2-Furancarboxylic acid (also known as 2-furoic acid) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research activities.

Hazard Identification and Classification

This compound is a white to off-white crystalline solid.[1] While not classified as a hazardous material for transport, it poses several risks that necessitate careful handling.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄O₃ | |

| Molar Mass | 112.084 g·mol⁻¹ | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 128 to 132 °C | |

| Boiling Point | 230 to 232 °C | |

| Solubility in Water | 27.1 g/L | |

| Acidity (pKa) | 3.12 at 25 °C | |

| Density | 1.324 g/mL at 25°C |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risks.

| Body Part | Recommended PPE | Standard |

| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1 or European Standard EN166 |

| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. For significant handling, wear fire/flame resistant and impervious clothing. | N/A |

| Hands | Nitrile or other chemically resistant gloves. Gloves should be inspected before use and changed immediately if contaminated. | N/A |

| Respiratory | Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges is required. | OSHA 29 CFR 1910.134 or European Standard EN 149 |

Experimental Workflow for PPE Selection

References

High-Purity 2-Furancarboxylic Acid for Analytical Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2-furancarboxylic acid, a critical reagent for analytical standards in research and pharmaceutical development. This document details its synthesis, purification, and analytical characterization, and explores its emerging role in drug discovery.

Introduction to this compound

This compound, also known as 2-furoic acid or pyromucic acid, is an organic compound derived from furan.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] Its derivatives have shown promise in various therapeutic areas, including the treatment of type 2 diabetes mellitus and as potential anti-inflammatory and anti-cancer agents.[2][3] Given its significance, the availability of high-purity this compound as an analytical standard is paramount for accurate quantification, quality control, and research and development.

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 88-14-2 | |

| Molecular Formula | C₅H₄O₃ | |

| Molecular Weight | 112.08 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 128-132 °C | |

| Boiling Point | 230-232 °C | |

| Solubility | Soluble in hot water, alcohol, and ether |

Specifications for Analytical Standard Grade

The following table outlines typical specifications for high-purity this compound intended for use as an analytical standard.

| Parameter | Specification | Method |

| Assay (GC) | ≥97.0% | Gas Chromatography |

| Assay (Titration) | 97.0-103.0% | Titration |

| Purity (by GC) | >98.0% | Gas Chromatography |

| Identity (IR, NMR) | Conforms to structure | IR, NMR Spectroscopy |

| Melting Point | 128-132 °C | Capillary Method |

Synthesis and Purification

High-purity this compound can be synthesized through various methods, with the most common being the oxidation of furfural. The traditional Cannizzaro reaction and catalytic oxidation are two well-established procedures.

Synthesis via Cannizzaro Reaction

The Cannizzaro reaction of furfural in the presence of a strong base yields both this compound and furfuryl alcohol. This disproportionation reaction provides a 1:1 molar ratio of the two products.

References

- 1. This compound [webbook.nist.gov]

- 2. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from biomass. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in various applications. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₃ | [1][2] |

| Molecular Weight | 112.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 128-134 °C | |

| Boiling Point | 230-232 °C at 760 mmHg | |

| Solubility in Water | 36 g/L at 20 °C | |

| pKa | 3.12 at 25 °C | |

| Density | ~1.324 g/mL at 25 °C |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a carboxylic acid and a furan ring. The electron-withdrawing nature of the carboxyl group influences the reactivity of the furan ring.

Acidity

As a carboxylic acid, this compound is acidic and readily donates a proton from its hydroxyl group. Its pKa of 3.12 indicates it is a moderately strong organic acid.

Esterification

This compound undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters, which are valuable in the fragrance and flavor industries.

Decarboxylation

Upon heating, this compound can undergo decarboxylation to produce furan. This reaction is of interest in food chemistry as it can be a pathway for furan formation in thermally processed foods.

Reactions of the Furan Ring

The furan ring can participate in various electrophilic substitution reactions, although the electron-withdrawing carboxylic acid group deactivates the ring towards this type of reaction compared to furan itself.

Chemical reactivity of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.36 | s | - | -COOH |

| 7.66 | dd | 1.7, 0.9 | H5 |

| 7.35 | dd | 3.6, 0.9 | H3 |

| 6.57 | dd | 3.6, 1.7 | H4 |

Solvent: CDCl₃

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 159.81 | C=O |

| 147.44 | C5 |

| 145.38 | C2 |

| 118.16 | C3 |

| 112.52 | C4 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1583, 1427 | Strong | C=C stretch (furan ring) |

| ~1200 | Strong | C-O stretch |

| 1126, 887 | Strong | Ring vibrations |

Note: The IR spectrum is complex due to the dimeric structure in the solid phase.

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular ion) |

| 95 | High | [M - OH]⁺ |

| 67 | Moderate | [M - COOH]⁺ |

Electron Ionization (EI) Mass Spectrum.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis and Purification

A common laboratory synthesis of this compound is through the Cannizzaro reaction of furfural.

Synthesis and purification workflow.

Protocol:

-

Reaction: Furfural is cooled in an ice bath and a solution of sodium hydroxide is added slowly while maintaining a low temperature.

-

Extraction: The resulting mixture contains sodium 2-furancarboxylate and furfuryl alcohol. The furfuryl alcohol is removed by extraction with diethyl ether.

-

Acidification: The remaining aqueous layer containing sodium 2-furancarboxylate is acidified with sulfuric acid to precipitate the crude this compound.

-

Purification: The crude acid is purified by recrystallization from hot water, often with the use of decolorizing carbon to remove colored impurities.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Melting point determination workflow.

Protocol:

-

A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or Thiele tube method.

Protocol:

-

A small amount of the liquid (if melted) or a solution of the solid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility in water can be determined by the equilibrium saturation method.

Protocol:

-

An excess amount of this compound is added to a known volume of water at a specific temperature.

-

The mixture is stirred until equilibrium is reached.

-

The undissolved solid is filtered, and the concentration of the dissolved acid in the filtrate is determined by titration with a standardized base.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, spectral information, and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile bio-based chemical. A thorough understanding of these fundamental properties is essential for its successful application in various fields of chemical synthesis and materials science.

References

An In-Depth Technical Guide to the Thermal Decomposition of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furancarboxylic acid, also known as 2-furoic acid, is a pivotal bio-based platform chemical with wide-ranging applications in the pharmaceutical, food, and polymer industries. Understanding its thermal stability and decomposition pathways is critical for its effective utilization and for mitigating the formation of potentially hazardous byproducts, such as furan. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition products, reaction mechanisms, and kinetic parameters. It includes detailed experimental protocols for thermal analysis and product quantification, and visualizes the key reaction pathways.

Introduction

This compound is a carboxylic acid derived from furan. Its thermal decomposition is a process of significant interest, primarily because it serves as a key pathway to the formation of furan, a compound classified as a possible human carcinogen. The principal thermal degradation route is decarboxylation, a reaction that can be influenced by temperature, pressure, and the presence of catalysts. This guide aims to consolidate the current scientific understanding of this process, providing a valuable resource for professionals working with this compound.

Decomposition Products and Mechanisms

The primary event in the thermal decomposition of this compound is the cleavage of the carboxylic acid group, leading to the formation of furan and carbon dioxide. This decarboxylation reaction is typically initiated at temperatures in the range of 140-160°C.[1][2]

Subsequent to the formation of furan, secondary reactions can occur, particularly at higher temperatures. The furan molecule can act as a diene in Diels-Alder reactions, leading to the formation of more complex structures. A proposed pathway involves the reaction of furan with itself or other dienophiles to produce 2,3-benzofuran and subsequently dibenzofuran.[3] The Diels-Alder reaction of furan is often reversible, and the equilibrium between the reactants and the cycloadduct is sensitive to temperature and the electronic nature of the dienophile.[4][5]

Quantitative Data

The thermal decomposition of this compound has been characterized by various kinetic and thermodynamic parameters. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Conditions | Reference |

| Activation Temperature for Decarboxylation | 140-160 °C | Uncatalyzed | |

| Activation Energy (Ea) | 98.74 kJ·mol⁻¹ | Catalyzed by 2% HBr + 5% LiBr (mass fraction) |

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Property | Value | Reference |

| Melting Point | 128-132 °C | |

| Boiling Point | 230-232 °C | |

| Enthalpy of Fusion | 22.60 kJ/mol | |

| Enthalpy of Sublimation | 108.40 ± 2.20 kJ/mol |

Table 2: Thermophysical Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the thermal stability and phase transitions of this compound.

-

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum pan.

-

TGA Method:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the onset of decomposition temperature, typically defined as the temperature at which a 5% weight loss is observed.

-

-

DSC Method:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at 10 °C/min (First Heating Scan).

-

Cool to 25 °C at 10 °C/min.

-

Heat from 25 °C to a temperature well above the decomposition onset (e.g., 300 °C) at 10 °C/min (Second Heating Scan).

-

-

Data Analysis: Determine the melting point from the peak of the endotherm in the first heating scan and any exothermic events corresponding to decomposition in the second heating scan.

-

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Quantification

This method is used to identify and quantify the volatile decomposition products, primarily furan.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

-

Sample Preparation:

-

Place a known amount of this compound into a headspace vial.

-

For quantitative analysis, add a known amount of an internal standard, such as furan-d4.

-

Seal the vial.

-

-

Incubation: Incubate the vial in the headspace oven at a series of temperatures (e.g., 140°C, 160°C, 180°C, 190°C) for a fixed time to induce decomposition.

-

GC-MS Conditions:

-

Injection: Transfer a known volume of the headspace gas into the GC injector.

-

Column: A suitable column for separating volatile organic compounds, such as a PLOT Q column.

-

Oven Program: A temperature program that allows for the separation of furan from other potential byproducts.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for furan (e.g., m/z 68) and the internal standard.

-

-

Data Analysis: Quantify the amount of furan produced by creating a calibration curve using standards of known furan concentrations.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Primary thermal decomposition pathway of this compound.

Caption: Experimental workflow for studying thermal decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined process initiated by decarboxylation to form furan, followed by potential secondary reactions at higher temperatures. A thorough understanding of the reaction conditions, kinetics, and product profile is essential for professionals in the pharmaceutical and chemical industries to ensure product stability, process safety, and to control the formation of undesirable byproducts. The experimental protocols and data presented in this guide provide a solid foundation for further research and application in these fields.

References

- 1. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on kinetics and mechanism of 2-furoic acid decomposition-Academax [academax.com]

- 4. benchchem.com [benchchem.com]

- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and potential polymorphism of 2-furancarboxylic acid (also known as 2-furoic acid). While the existence of multiple polymorphic forms has been investigated, detailed crystallographic data for distinct polymorphs are not extensively reported in publicly available literature. This guide summarizes the known crystal structure, discusses the theoretical basis for polymorphism, and outlines the experimental protocols used for its characterization.

Introduction to this compound

This compound is a heterocyclic organic compound with the formula C₅H₄O₃. It consists of a furan ring substituted with a carboxylic acid group at the 2-position. This molecule is a valuable building block in medicinal chemistry and materials science. The solid-state properties of this compound, including its crystal structure and potential for polymorphism, are of significant interest as they can influence its physical and chemical stability, solubility, and bioavailability in pharmaceutical formulations.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but different internal crystal lattices. These structural differences can lead to variations in physicochemical properties, making the study of polymorphism a critical aspect of drug development.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic crystal system. A key feature of its solid-state structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.

Crystallographic Data

The following table summarizes the crystallographic data for the known crystal structure of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.33(2) |

| b (Å) | 5.16(1) |

| c (Å) | 10.12(2) |

| β (°) | 118.1(2) |

| Volume (ų) | 474.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.56 |

| Hydrogen Bond (O-H···O) (Å) | 2.64 |

Data is a representative example from crystallographic studies and may vary slightly between different determinations.

Molecular Conformation and Hydrogen Bonding

In the solid state, the this compound molecule is nearly planar. The carboxylic acid group can exist in different conformations relative to the furan ring. Theoretical studies have investigated the energetic favorability of different conformers, which is a contributing factor to the potential for polymorphism. The dominant intermolecular interaction is the strong O-H···O hydrogen bond that links two molecules into a dimer. These dimers then pack in a herringbone fashion to form the extended crystal lattice.

Polymorphism of this compound

While extensive experimental data on distinct polymorphs of this compound are limited in the reviewed literature, theoretical and spectroscopic studies suggest a potential for conformational polymorphism. The orientation of the carboxylic acid group relative to the furan ring can vary, leading to different conformers that could potentially pack into different crystal lattices.

The workflow for investigating and characterizing potential polymorphs is crucial in pharmaceutical development.

Caption: Workflow for polymorph screening and characterization.

Experimental Protocols

The characterization of the crystal structure and potential polymorphs of this compound involves a combination of analytical techniques.

Crystallization Methods

-

Solvent Evaporation: Saturated solutions of this compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate) are allowed to evaporate slowly at a constant temperature. The resulting crystals are then harvested for analysis.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization. The cooling rate can be controlled to influence the polymorphic form obtained.

-

Sublimation: this compound is heated under vacuum, causing it to sublime. The vapor is then allowed to deposit on a cold surface, forming crystals.

Characterization Techniques

-

Single-Crystal X-ray Diffraction (SCXRD):

-

Protocol: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. The resulting data are used to solve and refine the crystal structure, providing precise atomic coordinates, unit cell dimensions, and space group information.

-

-

Powder X-ray Diffraction (PXRD):

-

Protocol: A finely ground powder of the crystalline material is placed in a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram serves as a fingerprint for a specific crystalline phase.

-

-

Differential Scanning Calorimetry (DSC):

-

Protocol: A small amount of the sample is placed in an aluminum pan and heated or cooled at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference pan is measured as a function of temperature. DSC is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: The mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere. TGA is used to assess the thermal stability of the compound and to identify the presence of solvates.

-

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

-

Protocol: In FTIR spectroscopy, a beam of infrared radiation is passed through the sample, and the absorption of radiation at different wavenumbers is measured. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. Both techniques provide information about the vibrational modes of the molecules in the crystal lattice. Different polymorphs will exhibit distinct spectra due to differences in their intermolecular interactions.

-

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Furancarboxylic Acid from Furfural Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-furancarboxylic acid (also known as 2-furoic acid) through the oxidation of furfural. This compound is a valuable platform chemical with wide-ranging applications in the pharmaceutical, agrochemical, and materials industries.[1][2] These protocols focus on various catalytic systems, offering researchers a selection of methodologies to suit different laboratory capabilities and research goals, including green chemistry approaches. Detailed experimental procedures, comparative data on catalyst performance, and a generalized experimental workflow are presented to facilitate the successful synthesis and optimization of this compound production.

Introduction

Furfural, a renewable platform molecule derived from lignocellulosic biomass, is a key starting material for the production of various value-added chemicals.[1][3] The selective oxidation of furfural to this compound is a critical transformation, yielding a versatile building block for pharmaceuticals, preservatives, and polymers.[1] This document outlines several robust and efficient protocols for this conversion, utilizing different catalytic systems. The methodologies detailed below include the use of heterogeneous, homogeneous, and biocatalytic approaches, with a focus on providing reproducible experimental procedures and comparative performance data.

Catalytic Systems Overview

The oxidation of furfural to this compound can be achieved through several catalytic routes. Heterogeneous catalysts, such as those based on gold or mixed metal oxides, offer advantages in terms of catalyst recovery and recycling. Homogeneous catalysts, like ruthenium pincer complexes, can exhibit high activity and selectivity under specific conditions. Biocatalytic methods, employing microorganisms, present a green chemistry alternative with high yields under mild conditions. The choice of catalyst system will depend on factors such as desired yield, selectivity, reaction conditions, and scalability.

Comparative Data of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the oxidation of furfural to this compound under different reaction conditions.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |

| Au/Hydrotalcite | O₂ | Water | 110 | 2 | 100 | 95 | 95 | |

| CuO-MnCO₃ (Cu₆-Mn₄) | Sodium Hypochlorite | Water | Room Temp | - | 100 | 96.9 | 96.9 | |

| AuPd/Mg(OH)₂ | O₂ | Water | 30 | - | - | - | High | |

| Au/ZTC | O₂ | Methanol | - | 3 | ~90 | ~90 | ~100 | |

| Ruthenium Pincer Complex | Water (as oxidant) | 1,4-Dioxane/Water | 150 | 68 | - | 77 (isolated) | - | |

| Nocardia corallina | - | - | - | - | - | 88 | - | |

| Recombinant E. coli | - | - | - | - | - | 95-98 | - |

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Au/Hydrotalcite

This protocol is based on a green chemistry approach using a gold-based heterogeneous catalyst with oxygen as the oxidant and water as the solvent.

Materials:

-

Furfural

-

Au/Hydrotalcite (Au/HT) catalyst

-

Deionized water

-

Pressurized reactor equipped with a magnetic stirrer and temperature control

-

Oxygen (O₂) gas supply

Procedure:

-

In a typical experiment, add the Au/HT catalyst to the reactor.

-

Add deionized water as the solvent.

-

Add furfural to the reactor.

-

Seal the reactor and purge with O₂ several times to remove air.

-

Pressurize the reactor with O₂ to the desired pressure.

-

Heat the reactor to 110 °C while stirring.

-

Maintain the reaction for 2 hours.

-

After the reaction, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to recover the catalyst.

-

The aqueous solution contains the sodium salt of this compound.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Protocol 2: Homogeneous Catalysis using a Ruthenium Pincer Catalyst

This protocol describes the oxidation of furfural using a well-defined ruthenium pincer catalyst with alkaline water as the formal oxidant.

Materials:

-

Furfural

-

Ruthenium pincer catalyst (e.g., complex 6 as described in the reference)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Schlenk tube or a similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk tube, add the ruthenium pincer catalyst (1 mol%).

-

Add a solution of NaOH (1.2 equivalents) in deionized water.

-

Add 1,4-dioxane as a co-solvent.

-

Add furfural (1 mmol).

-

Seal the tube and heat the reaction mixture to 150 °C.

-

Monitor the reaction progress by analyzing aliquots. The reaction is typically complete within 68 hours for gram-scale synthesis.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is in the form of sodium furoate.

-

To isolate the this compound, first remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

Protocol 3: Biocatalytic Synthesis using Recombinant E. coli

This protocol utilizes whole-cell biocatalysis with recombinant E. coli for the selective oxidation of furfural.

Materials:

-

Recombinant E. coli cells expressing a suitable dehydrogenase.

-

Furfural

-

Buffer solution (e.g., phosphate buffer, pH dependent on the specific enzyme)

-

Incubator shaker

Procedure:

-

Cultivate the recombinant E. coli cells to the desired cell density.

-

Harvest the cells by centrifugation and wash with the reaction buffer.

-

Resuspend the cells in the reaction buffer in a suitable reaction vessel.

-

Add furfural to the cell suspension. The concentration should be optimized to avoid substrate inhibition (e.g., up to 100 mM).

-

Incubate the reaction mixture in an incubator shaker at the optimal temperature for the enzyme.

-

Monitor the conversion of furfural to this compound using techniques like HPLC.

-

For higher product concentrations, a fed-batch strategy can be employed where furfural is added incrementally.

-

Once the reaction is complete, separate the cells from the reaction medium by centrifugation.

-

The supernatant contains the this compound.

-

The product can be purified from the supernatant by acidification and subsequent extraction or crystallization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of this compound from furfural and the catalytic cycle.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]

- 3. shokubai.org [shokubai.org]

Application Notes and Protocols for the Biocatalytic Production of 2-Furancarboxylic Acid Using Whole-Cell Catalysts

Introduction

2-Furancarboxylic acid (2-FA), also known as 2-furoic acid, is a valuable platform chemical with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Traditional chemical synthesis routes for 2-FA often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis, utilizing whole microbial cells, presents a green and sustainable alternative for the production of 2-FA from furfural, a renewable feedstock derived from lignocellulosic biomass. Whole-cell catalysts offer several advantages, including the presence of a complete enzymatic machinery, cofactor regeneration systems, and protection of enzymes from the bulk reaction environment. This document provides detailed application notes and experimental protocols for the production of 2-FA using various whole-cell biocatalysts.

Featured Whole-Cell Biocatalysts

Several microorganisms have demonstrated the ability to efficiently oxidize furfural to 2-FA. The most prominent among these are:

-

Pseudomonas putida (strains KT2440, S12, and Fu1): These Gram-negative soil bacteria are well-known for their metabolic versatility and tolerance to organic compounds.[1][2] They possess a native aerobic degradation pathway for furfural.[1]

-

Cupriavidus basilensis HMF14: This bacterium was isolated for its ability to metabolize furanic compounds and can efficiently convert furfural to 2-FA.[3][4]

-

Rhodococcus erythropolis : This species is recognized for its broad metabolic capabilities, including the degradation of various aromatic compounds.

Metabolic Pathway for Furfural Oxidation

The primary aerobic pathway for furfural degradation in bacteria like Pseudomonas putida is the Trudgill pathway. In this pathway, furfural is first oxidized to this compound. This initial step is the key reaction for the production of 2-FA. Subsequently, the bacterium can further metabolize 2-FA, typically through CoA ligation, hydroxylation, and ring cleavage, eventually leading to intermediates of the central carbon metabolism. For the purpose of 2-FA production, the process is focused on maximizing the initial oxidation step and minimizing further degradation of the product.

Caption: Aerobic oxidation of furfural to this compound.

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the whole-cell biocatalytic production of 2-FA and related compounds.

Table 1: Performance of Different Whole-Cell Biocatalysts in Furfural Oxidation

| Microorganism | Substrate (Furfural) Conc. (mM) | Biocatalyst Conc. (g/L CDW) | Temp. (°C) | pH | Reaction Time (h) | 2-FA Yield (%) | Reference |

| Pseudomonas putida KT2440 | 170 | Not Specified | 30 | 6.0 | 2 | ~100 | |

| Pseudomonas putida KT2440 | 204 (fed-batch) | Not Specified | 30 | 6.0 | 3 | >97 | |

| Nocardia corallina B-276 | ~14 (1.35 g/L) | Not Specified | 28-30 | 7.0 | 24 | 81 | |

| Nocardia corallina B-276 (resting cells) | ~94 (9 g/L) | Not Specified | 28-30 | 7.0 | 8 | 88 |

CDW: Cell Dry Weight

Table 2: Comparison of Biocatalytic Production of Furan Dicarboxylic Acids (FDCA) from Furan Aldehydes

| Microorganism | Substrate | Substrate Conc. (mM) | Biocatalyst Conc. (g/L CDW) | Temp. (°C) | pH | Reaction Time (h) | Product | Product Conc. (mM) | Molar Yield (%) | Reference |

| Engineered P. putida S12 | 5-Hydroxymethylfurfural (HMF) | 188 (fed-batch) | 0.2 | 30 | 7.0 | Not Specified | FDCA | 193 | 97 | |

| Engineered E. coli | HMF | 150 | Not Specified | Not Specified | Not Specified | 30 | FDCA | 144 | 96 | |

| Engineered Raoultella ornithinolytica BF60 | HMF | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | FDCA | 93.6 | 94 | |

| Engineered S. cerevisiae | HMF | 218 | Not Specified | Not Specified | Not Specified | 48 | FDCA | Increased 15-fold | Not Specified |

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas putida KT2440 for Whole-Cell Biocatalysis

This protocol describes the cultivation of P. putida KT2440 to generate biomass for use as a whole-cell biocatalyst.

Materials:

-

Luria-Bertani (LB) medium

-

DeBont minimal medium (or M9 minimal medium)

-

Glucose (or other suitable carbon source)

-

Kanamycin (if using a plasmid-bearing strain)

-

Incubator shaker

-

Centrifuge

Procedure:

-

Pre-culture: Inoculate a single colony of P. putida KT2440 into 5 mL of LB medium in a sterile test tube. Incubate overnight at 30°C with shaking at 175 rpm.

-

Second Pre-culture: Inoculate 50 mL of minimal medium (e.g., DeBont medium) supplemented with a carbon source (e.g., 5.4 g/L glucose) to an optical density at 600 nm (OD600) of 0.01-0.02 using the overnight pre-culture. Incubate in a 500 mL baffled Erlenmeyer flask at 30°C with shaking at 175 rpm until the late exponential growth phase is reached.

-

Cell Harvesting: Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. Centrifuge again under the same conditions.

-

Biocatalyst Preparation: Resuspend the washed cell pellet in the reaction buffer to the desired biocatalyst concentration for the biotransformation reaction.

Caption: Workflow for the cultivation of P. putida KT2440.

Protocol 2: Whole-Cell Biocatalytic Oxidation of Furfural to this compound

This protocol outlines the procedure for the biotransformation of furfural to 2-FA using resting cells of P. putida KT2440.

Materials:

-

P. putida KT2440 cell suspension (prepared as in Protocol 1)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Furfural solution

-

Incubator shaker

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., Erlenmeyer flask), combine the prepared P. putida KT2440 cell suspension with the phosphate buffer.

-

Substrate Addition: Add the furfural solution to the reaction mixture to the desired final concentration (e.g., 50-200 mM).

-

Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) to ensure adequate aeration.

-

Monitoring: Withdraw samples at regular intervals to monitor the progress of the reaction. Immediately quench the enzymatic activity (e.g., by adding acid or by centrifugation and flash-freezing the supernatant).

-

Analysis: Analyze the concentration of furfural and 2-FA in the samples using HPLC (see Protocol 4).

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction by separating the biocatalyst from the reaction mixture via centrifugation.

-

Product Recovery: The supernatant containing the 2-FA can be further processed for product purification.

Protocol 3: Immobilization of Pseudomonas putida in Calcium Alginate Beads

Cell immobilization can enhance the stability and reusability of the whole-cell biocatalyst.

Materials:

-

P. putida cell pellet (prepared as in Protocol 1)

-

Sodium alginate solution (e.g., 2-4% w/v in distilled water, sterilized)

-

Calcium chloride solution (e.g., 0.2 M, sterilized)

-

Sterile syringe or peristaltic pump

Procedure:

-

Cell-Alginate Mixture: Aseptically mix the P. putida cell pellet with the sterile sodium alginate solution to achieve the desired cell loading.

-

Bead Formation: Extrude the cell-alginate mixture dropwise into the gently stirring calcium chloride solution using a syringe or a peristaltic pump. The size of the beads can be controlled by the needle gauge or nozzle diameter.

-

Curing: Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 30-60 minutes) with gentle agitation.

-

Washing: Decant the calcium chloride solution and wash the immobilized cell beads with sterile distilled water or reaction buffer to remove excess calcium chloride and un-entrapped cells.

-

Storage and Use: The prepared immobilized biocatalyst can be stored in buffer at 4°C or used immediately for the biotransformation reaction.

Caption: Workflow for whole-cell immobilization in calcium alginate.

Protocol 4: HPLC Analysis of Furfural and this compound

This protocol provides a general method for the quantification of the substrate and product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase and Conditions:

-

Method 1: Isocratic elution with a mixture of 0.06N H2SO4 (60%) and methanol (40%).

-

Method 2: Gradient elution with 0.1% acetic acid in water (A) and methanol (B). A typical gradient could be: start with 100% A, increase B to 16% over 2.5 min, then increase B to 100% between 10 and 10.5 min.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 250 nm for 2-FA and 280-284 nm for furfural.

Procedure:

-

Sample Preparation: Centrifuge the reaction samples to remove cells and particulate matter. Dilute the supernatant with the mobile phase as necessary to fall within the linear range of the standard curve.

-

Standard Curve: Prepare a series of standards of known concentrations for both furfural and 2-FA in the mobile phase.

-

Injection: Inject the prepared samples and standards onto the HPLC system.

-

Quantification: Identify and quantify the peaks based on the retention times and peak areas of the standards.